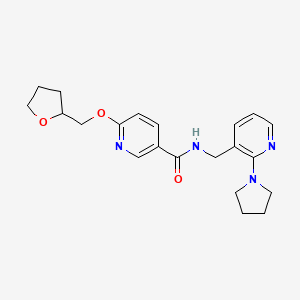

N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a nicotinamide derivative featuring two distinct structural motifs: (1) a (2-(pyrrolidin-1-yl)pyridin-3-yl)methyl group and (2) a 6-((tetrahydrofuran-2-yl)methoxy) substituent. This compound likely targets enzymes or receptors where these substituents modulate binding affinity or selectivity, though direct pharmacological data are unavailable in the provided evidence. Its structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or GPCR modulation, as seen in analogous nicotinamide derivatives .

Properties

IUPAC Name |

6-(oxolan-2-ylmethoxy)-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c26-21(17-7-8-19(23-14-17)28-15-18-6-4-12-27-18)24-13-16-5-3-9-22-20(16)25-10-1-2-11-25/h3,5,7-9,14,18H,1-2,4,6,10-13,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWDOZBDODSRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3=CN=C(C=C3)OCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₂. Its structure features a pyridine ring substituted with a pyrrolidine moiety and a tetrahydrofuran-derived methoxy group, which may influence its pharmacological properties.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.

- Receptor Interaction : It may interact with various receptors in the central nervous system or peripheral tissues, influencing neurotransmission and other physiological processes.

- Antiproliferative Effects : Preliminary studies suggest that derivatives of nicotinamide exhibit antiproliferative activity against various cancer cell lines, indicating potential use in oncology .

Antiproliferative Activity

Research has demonstrated that nicotinamide derivatives can exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 10.5 |

| Compound B | HepG2 | 8.3 |

| N-(pyrrolidine derivative) | MCF-7 | 12.0 |

Case Studies

- SARS-CoV Inhibition : A study explored the inhibitory effects of related compounds on SARS-CoV main protease (Mpro). While this specific compound was not tested, its structural analogs demonstrated effective inhibition with low IC50 values, suggesting a potential antiviral application .

- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties in models of neurodegeneration. They showed promise in reducing oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation:

- Absorption : Preliminary data suggest good oral bioavailability due to favorable solubility characteristics.

- Metabolism : The presence of multiple functional groups may lead to various metabolic pathways, necessitating studies on metabolic stability.

- Excretion : Understanding the excretion routes will help predict drug interactions and toxicity profiles.

Comparison with Similar Compounds

Pyrrolidine-Containing Derivatives

The pyrrolidine group is a common feature in the target compound and analogs like 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid and the pyrido-oxazocin derivative . Pyrrolidine’s basicity (pKa ~11) facilitates protonation at physiological pH, promoting ionic interactions with acidic residues in target proteins. However, the position of the pyrrolidine substituent critically impacts activity:

- In the target compound, pyrrolidine is attached to a pyridin-3-ylmethyl group, creating a flexible linker that may accommodate diverse binding pockets.

Oxygen-Rich Substituents

The 6-((tetrahydrofuran-2-yl)methoxy) group in the target compound contrasts with the trifluoroethoxy group in N-[5-(4-chloro-phenyl)-6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-nicotinamide . Tetrahydrofuran’s ether oxygen enhances solubility (logP reduction) compared to the lipophilic, electron-withdrawing trifluoroethoxy group, which may improve metabolic stability but reduce aqueous solubility.

Stereochemical Complexity

Compounds like the pyrido-oxazocin derivative exhibit stereochemical complexity (2S,3S configuration), which is absent in the target compound. Stereospecificity often correlates with higher target selectivity but complicates synthesis and scale-up.

Research Findings and Implications

- Binding Affinity : Pyrrolidine-containing analogs (e.g., ) show enhanced affinity for amine-binding receptors (e.g., serotonin or dopamine receptors), suggesting the target compound may share similar targets.

- Solubility: The tetrahydrofuran-methoxy group likely improves water solubility compared to trifluoroethoxy- or cyanophenyl-substituted analogs , making the target compound more suitable for oral administration.

- Metabolic Stability : The absence of ester or amide linkages in the target compound (unlike ) may reduce susceptibility to hydrolysis, extending half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.